![molecular formula C17H15N3S B14275409 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline CAS No. 138954-51-5](/img/structure/B14275409.png)
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline is an organic compound that features a thiazole ring and two aniline groups connected by an ethenyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.
Ethenyl Bridge Formation: The ethenyl bridge can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Aniline Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: It can be used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{2-[2-(4-Nitrophenyl)ethenyl]-1,3-thiazol-4-yl}aniline
- 4-{2-[2-(4-Methylphenyl)ethenyl]-1,3-thiazol-4-yl}aniline
- 4-{2-[2-(4-Hydroxyphenyl)ethenyl]-1,3-thiazol-4-yl}aniline
Uniqueness
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
138954-51-5 |
|---|---|
Molekularformel |
C17H15N3S |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
4-[2-[4-(4-aminophenyl)-1,3-thiazol-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C17H15N3S/c18-14-6-1-12(2-7-14)3-10-17-20-16(11-21-17)13-4-8-15(19)9-5-13/h1-11H,18-19H2 |
InChI-Schlüssel |
MXPZGFKBKWUGSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=NC(=CS2)C3=CC=C(C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
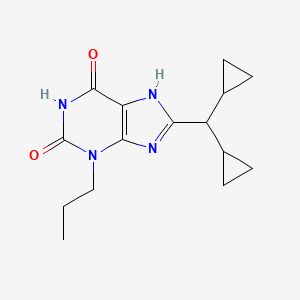
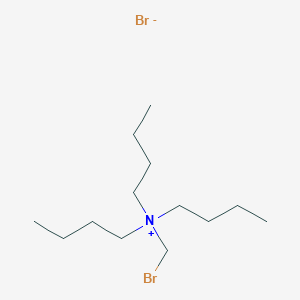

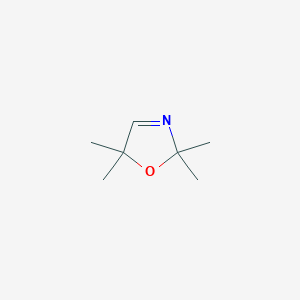
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
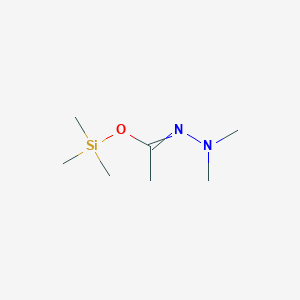
![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
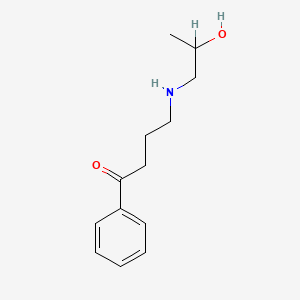
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)

![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
